N-[(4-fluorobenzoyl)oxy]-2,2-dimethylpropanamide
Overview
Description
N-[(4-fluorobenzoyl)oxy]-2,2-dimethylpropanamide is a chemical compound with the molecular formula C12H14FNO3 and a molecular weight of 239.24 g/mol . This compound is characterized by the presence of a fluorobenzoyl group attached to a dimethylpropanamide backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorobenzoyl)oxy]-2,2-dimethylpropanamide typically involves the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a fluorobenzene derivative using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Esterification: The resulting product undergoes esterification with a suitable alcohol to form the ester intermediate.
Amidation: Finally, the ester intermediate is reacted with a suitable amine to form the desired amide compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorobenzoyl)oxy]-2,2-dimethylpropanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thiol derivatives.
Scientific Research Applications
N-[(4-fluorobenzoyl)oxy]-2,2-dimethylpropanamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(4-fluorobenzoyl)oxy]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes or receptors, leading to modulation of their activity. The compound may also affect cellular pathways by altering the function of key proteins involved in signal transduction .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-fluorobenzoyl)oxy]phenyl 2-fluorobenzoate
- N’-[(4-fluorobenzoyl)oxy]-3-methylbenzenecarboximidamide
Uniqueness
N-[(4-fluorobenzoyl)oxy]-2,2-dimethylpropanamide is unique due to its specific structural features, such as the presence of a dimethylpropanamide backbone and a fluorobenzoyl group. These features confer distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(2,2-dimethylpropanoylamino) 4-fluorobenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3/c1-12(2,3)11(16)14-17-10(15)8-4-6-9(13)7-5-8/h4-7H,1-3H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGPTJWNCOUGBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NOC(=O)C1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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